Phallacidin

Catalog No.
S615843
CAS No.
26645-35-2
M.F
C37H50N8O13S
M. Wt
846.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phallacidin

CAS Number

26645-35-2

Product Name

Phallacidin

IUPAC Name

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid

Molecular Formula

C37H50N8O13S

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)

InChI Key

KUBDTFZQCYLLGC-UHFFFAOYSA-N

SMILES

Array

Synonyms

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv.

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O

The exact mass of the compound Phallacidin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phallacidin is a bicyclic heptapeptide toxin isolated from the *Amanita phalloides* mushroom. As a member of the phallotoxin family, it exhibits high-affinity, specific binding to filamentous actin (F-actin), which stabilizes the filament structure and inhibits depolymerization. This property makes Phallacidin, particularly when conjugated to a fluorophore, a valuable molecular tool for visualizing F-actin distribution and cytoskeletal architecture in fixed and permeabilized cells. Its solubility in common laboratory solvents such as methanol and DMSO facilitates its use in standard staining protocols.

While chemically similar to its common analog Phalloidin, substituting Phallacidin without consideration can impact experimental outcomes. The structural difference—L-valine in Phallacidin versus D-threonine in Phalloidin—provides a tool for validating that an observed biological effect is class-specific to phallotoxins rather than a molecule-specific artifact. For applications requiring live-cell analysis, neither Phallacidin nor Phalloidin is a suitable choice due to their poor membrane permeability, making cell-permeant stabilizers like Jasplakinolide a distinct, non-interchangeable procurement class. Furthermore, relying on crude or undefined mushroom extracts introduces significant variability and the presence of confounding toxins, such as amatoxins, which inhibit transcription and can lead to non-reproducible results or incorrect interpretation of cytoskeletal effects. Procuring purified Phallacidin ensures a known concentration and eliminates these confounding variables, which is critical for quantitative and reproducible research.

High-Affinity F-Actin Binding, Quantitatively Comparable to Phalloidin

Phallacidin binds to F-actin with a high affinity, exhibiting a dissociation constant (Kd) of approximately 20 nM. [cite: REFS-1] This is quantitatively similar to the widely used analog Phalloidin, which has a reported Kd in the range of 20-36 nM. [cite: REFS-1, REFS-2] This near-identical binding affinity ensures that Phallacidin can serve as a reliable substitute or confirmatory control in experiments designed around Phalloidin.

Evidence DimensionDissociation Constant (Kd) for F-Actin
Target Compound Data~20 nM
Comparator Or BaselinePhalloidin: ~36 nM (unlabeled)
Quantified DifferenceNegligible; within the same nanomolar range
ConditionsBinding to filamentous actin (F-actin) in vitro.

Provides procurement flexibility and a means to validate that experimental effects are due to the general phallotoxin-actin interaction, not a molecule-specific artifact.

Handling and Processability: Defined Solubility in Standard Laboratory Solvents

Phallacidin is documented as being soluble in common organic solvents used for stock solution preparation, including Methanol, DMSO, and DMF. [cite: REFS-1] This solubility profile is consistent with protocols for other phallotoxins like Phalloidin, which is also typically dissolved in methanol or DMSO to create stock solutions. [cite: REFS-2, REFS-3] This ensures Phallacidin can be integrated into existing laboratory workflows for actin staining without requiring specialized solvent systems or handling procedures.

Evidence DimensionSolubility
Target Compound DataSoluble in Methanol, DMSO, DMF, Water
Comparator Or BaselinePhalloidin: Soluble in Methanol, DMSO
Quantified DifferenceIdentical solubility in key solvents for stock preparation.
ConditionsStandard laboratory conditions for preparing stock solutions.

Guarantees straightforward integration into established experimental protocols, reducing the need for procedural adjustments when substituting for or comparing with Phalloidin.

Application-Specific Selection: Cell Impermeability for Controlled Studies

Like other phallotoxins, Phallacidin is not considered cell-permeable and requires cell fixation and permeabilization (e.g., with formaldehyde and Triton X-100) for effective F-actin labeling. [cite: REFS-1, REFS-2] This is a critical point of differentiation from other F-actin stabilizers like Jasplakinolide, which readily enters live cells. [cite: REFS-3, REFS-4] The inability of Phallacidin to cross the membrane of living cells is not a limitation but a feature that enables its specific use in fixed-cell applications, preventing unintended disruption of actin dynamics in live-cell contexts.

Evidence DimensionCell Membrane Permeability
Target Compound DataNot cell-permeable
Comparator Or BaselineJasplakinolide: Cell-permeable
Quantified DifferenceQualitatively opposite behavior
ConditionsApplication to living eukaryotic cells.

This clear difference guides procurement decisions: Phallacidin is the appropriate choice for fixed-cell staining, whereas Jasplakinolide is required for studying actin stabilization in live cells.

High-Resolution F-Actin Visualization in Fixed Cells

For researchers needing to label and visualize the architecture of the actin cytoskeleton with high fidelity in fixed and permeabilized cells. Its high-affinity binding, comparable to Phalloidin, makes it an excellent choice for fluorescence microscopy, including confocal and super-resolution techniques, where precise and stable labeling is paramount. [cite: REFS-1, REFS-2]

In Vitro Actin Polymerization and Stabilization Assays

In biochemical assays studying the kinetics of actin polymerization or the effects of actin-binding proteins. The use of highly purified Phallacidin ensures a defined molar concentration for stoichiometric control and eliminates confounding variables present in crude extracts, leading to more reproducible and interpretable data. [cite: REFS-3]

Confirmatory Control for Phalloidin-Based Experiments

As a critical control to confirm that an observed biological effect from Phalloidin treatment is a class-specific phallotoxin effect. Its near-identical binding affinity but subtle structural difference allows researchers to validate findings and rule out potential off-target or molecule-specific artifacts of Phalloidin.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

846.32180485 Da

Monoisotopic Mass

846.32180485 Da

Heavy Atom Count

59

Appearance

A crystalline solid

Other CAS

26645-35-2

Metabolism Metabolites

Free toxin may be removed by opsonization via the reticuloendothelial system (primarily the liver and kidneys) or it may be degraded through cellular internalization via the lysosomes. Lysosomes are membrane-enclosed organelles that contain an array of digestive enzymes, including several proteases.

Dates

Last modified: 08-15-2023

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